2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid is a fascinating compound with intriguing properties. This molecule features a combination of functional groups, including a tert-butoxy carbonyl (Boc) protected amine and a pent-4-enoic acid moiety. These characteristics contribute to its versatility and usefulness in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid typically involves multiple steps, starting with the construction of the pent-4-enoic acid backbone. Common synthetic routes might include:
Starting with commercially available pent-4-enoic acid.
Protecting the amino group with a tert-butoxy carbonyl (Boc) group.
Using standard peptide coupling methods to introduce the Boc-protected amine into the molecule.
Industrial Production Methods: Industrial synthesis may employ similar strategies but optimized for scale. Continuous flow reactors and efficient coupling reagents are often utilized to maximize yield and purity while minimizing costs and waste.
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the alkene moiety, forming epoxides or diols.
Reduction: Hydrogenation of the double bond can yield fully saturated derivatives.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions after deprotection.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Deprotection with trifluoroacetic acid (TFA) followed by nucleophilic substitution using reagents like alkyl halides.
Major Products Formed from These Reactions:
Oxidation: Epoxy-derivatives or dihydroxylated products.
Reduction: Saturated analogs of the original molecule.
Substitution: Varied derivatives depending on the nucleophiles introduced.
Scientific Research Applications
Chemistry: 2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid is utilized as an intermediate in the synthesis of more complex molecules, including peptide analogs and inhibitors.
Biology: In biological research, it serves as a building block for designing enzyme inhibitors and studying enzyme-substrate interactions.
Medicine: The compound’s derivatives are explored for therapeutic purposes, including the development of novel pharmaceuticals targeting specific proteins or enzymes.
Industry: It finds applications in material science for the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The action mechanism involves the interaction of the Boc-protected amine or the carboxylic acid group with target molecules. In enzymatic inhibition, it may act by mimicking natural substrates or by binding irreversibly to active sites, thus blocking enzyme activity. The specific pathways depend on the functional groups modified and the biological targets involved.
Comparison with Similar Compounds
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid stands out due to its versatile functional groups. Compared to compounds like N-Boc glycine or pent-4-enoic acid alone, it offers a combination of reactivity and stability. Similar compounds include:
N-Boc glycine
N-Boc alanine
Pent-4-enoic acid
Each of these analogs provides unique properties, but the combination found in this compound enhances its applicability in both synthetic and biological research.
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Properties
CAS No. |
1824237-63-9 |
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Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pent-4-enoic acid |
InChI |
InChI=1S/C11H19NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
InChI Key |
KEMMBAWJCLAWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC=C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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